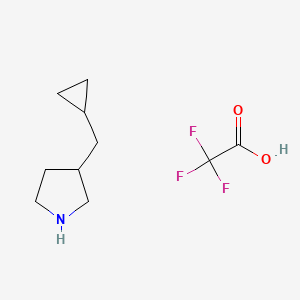![molecular formula C11H19NO4 B13461610 (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoicacid](/img/structure/B13461610.png)
(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic addition-elimination, forming a tetrahedral intermediate, followed by the elimination of a carbonate ion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Nucleophilic substitution reactions where the Boc-protected amine can react with electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Deprotection: The major product is the free amine after the removal of the Boc group.
Substitution: The major products are substituted amines or amides, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the synthesis of complex organic molecules and materials science.
Wirkmechanismus
The mechanism of action of (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine, preventing it from reacting under certain conditions. Upon deprotection, the free amine can participate in various chemical reactions, enabling the synthesis of peptides and other compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmethoxycarbonyl (Cbz) protected amino acids: Cbz groups are stable under acidic and basic conditions but require catalytic hydrogenation for removal.
Fluorenylmethyloxycarbonyl (Fmoc) protected amino acids: Fmoc groups are removed under basic conditions, offering an alternative to Boc protection.
Uniqueness
The tert-butoxycarbonyl (Boc) group is unique due to its ease of removal under mild acidic conditions, making it highly suitable for peptide synthesis. Its stability and compatibility with various reaction conditions make it a preferred choice for protecting amines .
Eigenschaften
Molekularformel |
C11H19NO4 |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
(4S)-2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H19NO4/c1-7(9(13)14)6-8(2)12-10(15)16-11(3,4)5/h8H,1,6H2,2-5H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
InChI-Schlüssel |
OXFXXEYPPBEIQO-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](CC(=C)C(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(CC(=C)C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13461531.png)
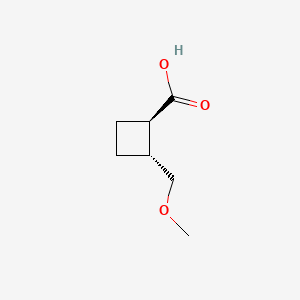
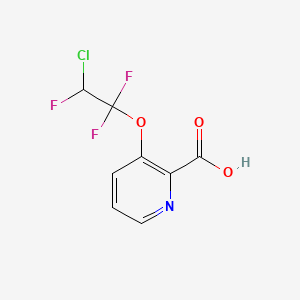
![8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5^{5}.2^{4}]dodecan-12-one](/img/structure/B13461545.png)
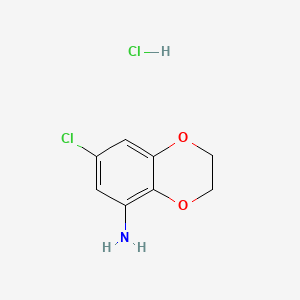

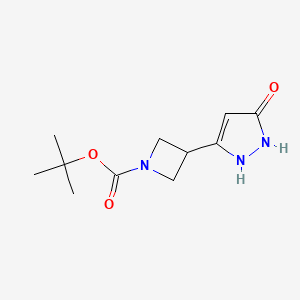
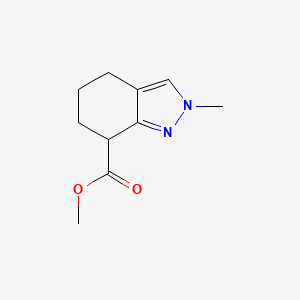
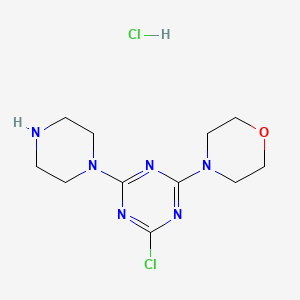
![Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13461580.png)
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13461600.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)
